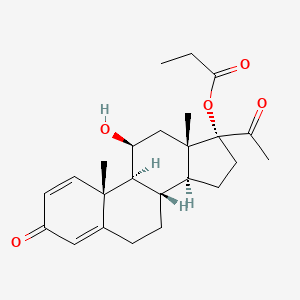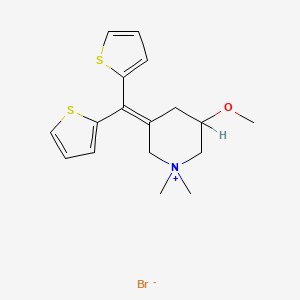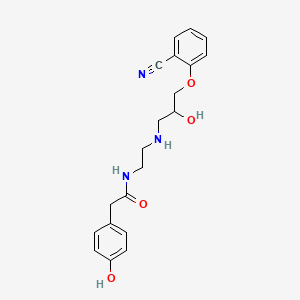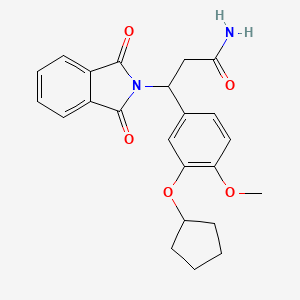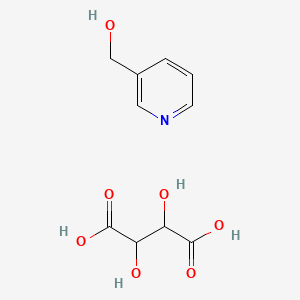
3-Pyridinemethanol
Overview
Description
Nicotinyl alcohol, also known as pyridylcarbinol, is a derivative of niacin. It is primarily used as a hypolipidemic agent and a vasodilator. This compound appears as a crystalline substance that dissolves easily in water and alcohol, and is also soluble in ether. It has a melting range of 147–148°C . Nicotinyl alcohol is known for causing flushing and may decrease blood pressure .
Mechanism of Action
Target of Action
3-Pyridinemethanol, also known as Nicotinyl alcohol, is a pyridine derivative It is known to be a key moiety of many bio-active and industrially important compounds .
Mode of Action
It is known that this compound can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid .
Biochemical Pathways
It is known that this compound can be oxidized to form nicotinic acid, a form of vitamin b3 . This suggests that this compound may play a role in the metabolic pathways involving Vitamin B3.
Pharmacokinetics
It is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
It is known to be a cholesterol-lowering agent , suggesting that it may have effects on cellular lipid metabolism.
Action Environment
It is known that the compound can undergo photo-oxidation , suggesting that light exposure may influence its stability and action.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Pyridinemethanol plays a significant role in biochemical reactions. It can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid . This compound interacts with various enzymes and proteins, including those involved in the synthesis of histone deacetylase inhibitors . These interactions are crucial for its role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to be involved in the photoelectrocatalytic oxidation process, leading to the formation of 3-pyridinemethanal and vitamin B3 . This indicates its potential impact on cellular metabolic pathways and gene regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can act as a synthetic intermediate in the production of histone deacetylase inhibitors, which are known to play a role in gene expression regulation . Additionally, it can form binding interactions with biomolecules, leading to enzyme inhibition or activation, and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound can undergo aerobic photo-oxidation, which is a time-dependent process . This reaction highlights the importance of considering the temporal aspects when studying its biochemical properties and effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be converted into nicotinic acid through aerobic photo-oxidation . This conversion involves specific enzymes and cofactors that facilitate the metabolic process. The compound’s role in these pathways can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, impacting its overall efficacy and function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinyl alcohol can be synthesized through various methods. One common approach involves the reduction of nicotinic acid or its derivatives. For instance, nicotinic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce nicotinyl alcohol .
Industrial Production Methods: In industrial settings, nicotinyl alcohol is often produced through catalytic hydrogenation of nicotinic acid. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Nicotinyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The compound can be reduced to form other derivatives, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: Nicotinyl alcohol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: The primary product of oxidation is nicotinic acid.
Reduction and Substitution: These reactions can yield various derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Nicotinyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as a vasodilator.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Nicotinic Acid: Both nicotinyl alcohol and nicotinic acid are derivatives of niacin and have similar vasodilatory effects.
Pyridylcarbinol Derivatives: Other derivatives of pyridylcarbinol, such as eniclobrate and mepiroxol, share similar chemical structures and pharmacological properties.
Uniqueness: Nicotinyl alcohol is unique in its ability to act as a hypolipidemic agent and a vasodilator. Its specific chemical structure allows it to dissolve easily in water and alcohol, making it suitable for various applications in medicine and industry .
Properties
IUPAC Name |
pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023367 | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-55-0 | |
| Record name | 3-Pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinyl alcohol [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-PYRIDINEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF312056Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-pyridinemethanol?
A1: this compound has a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Various spectroscopic techniques are employed for characterizing this compound, including: - Infrared (IR) spectroscopy: Provides information about functional groups, especially the characteristic O-H and C=N stretches. [] - Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and environment of hydrogen and carbon atoms within the molecule. [] - Ultraviolet-visible (UV-Vis) spectroscopy: Reveals electronic transitions and can be used to study interactions with other molecules. []
Q3: What are the conformational preferences of this compound?
A3: Computational studies employing density functional theory (DFT) methods have been used to investigate the conformational stability and molecular structure of this compound. [] These studies provide insights into the preferred geometries and energy barriers between different conformations.
Q4: What are some applications of this compound in coordination chemistry?
A4: this compound can act as a ligand in coordination complexes with transition metals. For example, it forms a coordination polymer with zinc(II) benzoate, bridging zinc centers through its nitrogen and oxygen atoms. [] This bridging behavior is evident in the IR spectrum, characterized by a sharp absorption band attributed to the stretching vibration of the methanolic O–H group.
Q5: How is this compound used in the synthesis of vitamin B3?
A5: this compound serves as a valuable precursor in the synthesis of vitamin B3 (nicotinic acid). Several studies have explored its photocatalytic oxidation to produce vitamin B3 using various catalysts, including titanium dioxide (TiO2) [, , , ], platinized TiO2 [], and silver/zinc oxide/graphene-silicon hybrid nanocatalysts. []
Q6: What are the challenges associated with the selective oxidation of this compound to vitamin B3?
A6: Achieving high selectivity towards vitamin B3 during this compound oxidation is challenging due to the formation of byproducts like 3-pyridinecarboxaldehyde. [, ] Researchers are actively investigating strategies to optimize reaction conditions and catalyst design to enhance selectivity.
Q7: How do alkaline treatments impact the photocatalytic activity of TiO2 in this compound oxidation?
A7: Alkaline treatments have been shown to significantly enhance the photocatalytic activity of TiO2 in the oxidation of this compound. This enhancement is attributed to increased porosity, surface area, and surface hydroxyl groups, which promote substrate adsorption and enhance photocatalytic efficiency. []
Q8: How does platinization affect the photocatalytic oxidation of this compound?
A8: Loading platinum onto TiO2 catalysts further boosts the photocatalytic activity in this compound oxidation. [] Platinum acts as an electron scavenger, facilitating electron transfer from the TiO2 conduction band and increasing the number of photogenerated charge carriers for the reaction.
Q9: What is the role of this compound in the synthesis of other organic compounds?
A9: this compound acts as a versatile building block in organic synthesis. For instance, it can be transformed into pyridinium salts of dithiophosphoric acids, which exhibit antifungal activity against Candida albicans. []
Q10: Can this compound be used in electroless copper plating?
A10: Yes, this compound plays a crucial role in the catalyst solution used for electroless copper plating of printed circuit boards. It forms a complex compound with palladium ions, facilitating the deposition of copper onto the non-conductive layers of the circuit boards. []
Q11: Does this compound exhibit any biological activity?
A11: While not as potent as other pyridine derivatives, research suggests that this compound may possess some vasodilatory effects. Studies in the mid-20th century explored its potential in treating conditions like senile arteriosclerosis, though its efficacy compared to modern treatments is unclear. [, ]
Q12: Has this compound been investigated for its carbonic anhydrase IX inhibitory activity?
A12: Recent studies have explored this compound's potential as a non-sulfonamide inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various solid tumors. Preliminary in vitro experiments suggest it can inhibit CA IX activity, making it a potential candidate for further investigation in anti-tumor drug development. []
Q13: What is known about the metabolism of this compound?
A13: While detailed metabolic pathways in mammals are not extensively documented in the provided research, studies on the lignin-degrading fungus Phanerochaete chrysosporium indicate it can metabolize nicotinic acid into this compound. [] This finding suggests potential metabolic pathways for this compound in biological systems.
Q14: What analytical methods are used to quantify this compound?
A14: Liquid chromatography coupled with electrospray ionization trap mass spectrometry (LC-ESI-MS) has been successfully employed for identifying and quantifying this compound in plant extracts. [] This technique offers high sensitivity and selectivity for analyzing complex mixtures.
Q15: How is this compound separated from other components in a mixture?
A15: Solid-phase extraction (SPE) is a common technique for pretreating samples containing this compound, allowing for its separation and purification from complex matrices. []
Q16: Has STORM imaging been utilized to study this compound?
A16: Researchers have developed a specialized STORM (Stochastic Optical Reconstruction Microscopy) imaging buffer using this compound. [] This buffer, with a refractive index matched to standard immersion oil, enhances imaging depth and resolution in biological specimens.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)
![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)
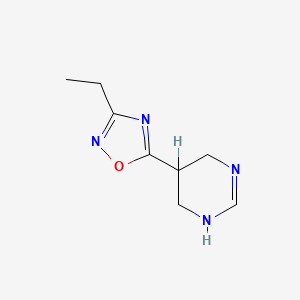
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)

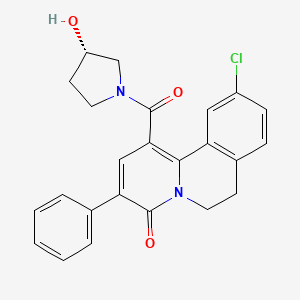

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)
![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)
